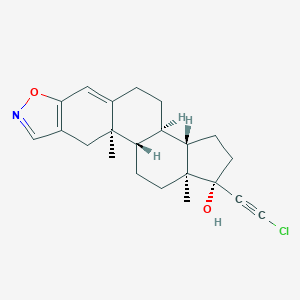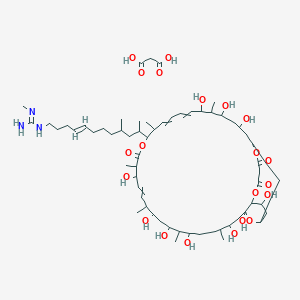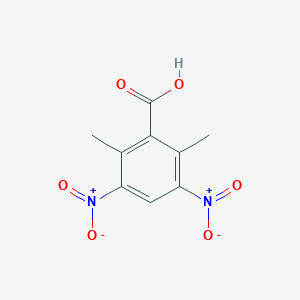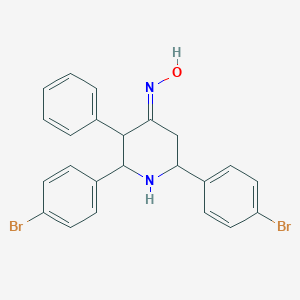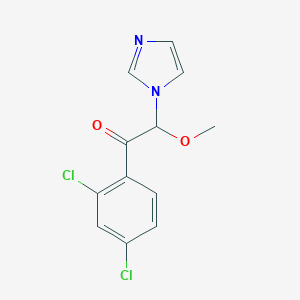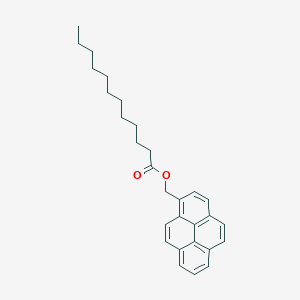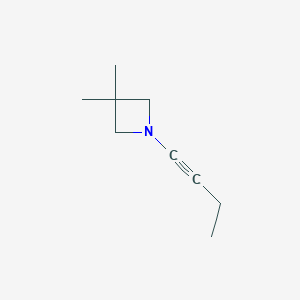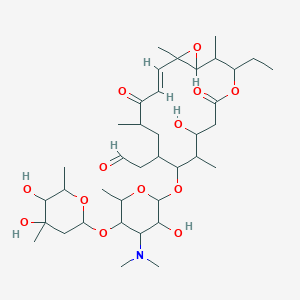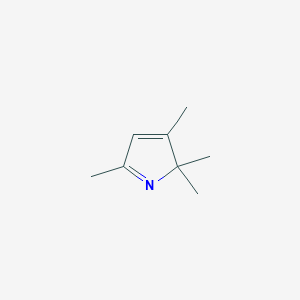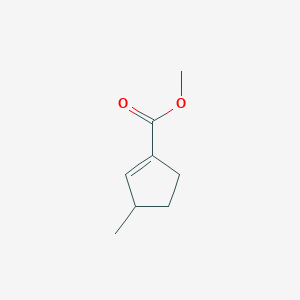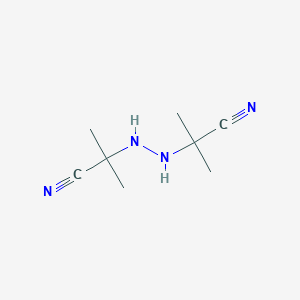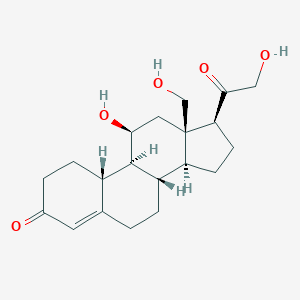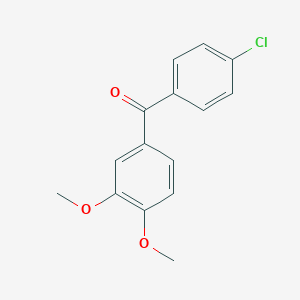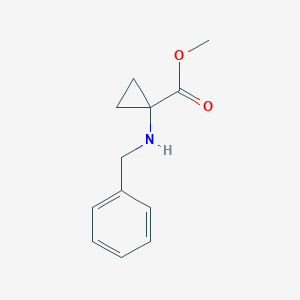
Methyl 1-(benzylamino)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(benzylamino)cyclopropanecarboxylate, also known as MBC, is a chemical compound that has been widely studied for its potential applications in scientific research. MBC is a cyclopropane-based compound that is structurally similar to other compounds used in the pharmaceutical industry. In
Mecanismo De Acción
The mechanism of action of Methyl 1-(benzylamino)cyclopropanecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-(benzylamino)cyclopropanecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the activity of certain enzymes involved in cell growth and proliferation, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1-(benzylamino)cyclopropanecarboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Direcciones Futuras
There are several future directions for research on Methyl 1-(benzylamino)cyclopropanecarboxylate. One area of interest is in the development of new cancer therapies based on Methyl 1-(benzylamino)cyclopropanecarboxylate. Another area of research is in the study of its anti-inflammatory effects and potential use in the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-(benzylamino)cyclopropanecarboxylate and its potential effects on different biological systems.
Conclusion:
Methyl 1-(benzylamino)cyclopropanecarboxylate is a promising compound for scientific research due to its potential applications in cancer therapy, anti-inflammatory treatment, and neurological disorders. Its synthesis method has been optimized to produce high yields of pure Methyl 1-(benzylamino)cyclopropanecarboxylate, and its biochemical and physiological effects have been studied extensively. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of Methyl 1-(benzylamino)cyclopropanecarboxylate involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of a catalyst. The resulting product is then methylated using methyl iodide to form Methyl 1-(benzylamino)cyclopropanecarboxylate. This synthesis method has been optimized to produce high yields of pure Methyl 1-(benzylamino)cyclopropanecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(benzylamino)cyclopropanecarboxylate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the study of cancer. Methyl 1-(benzylamino)cyclopropanecarboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propiedades
Número CAS |
119111-70-5 |
|---|---|
Nombre del producto |
Methyl 1-(benzylamino)cyclopropanecarboxylate |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl 1-(benzylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(7-8-12)13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 |
Clave InChI |
IGNWLQZHVDDKEM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CC1)NCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1(CC1)NCC2=CC=CC=C2 |
Sinónimos |
Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



